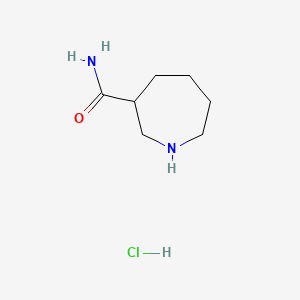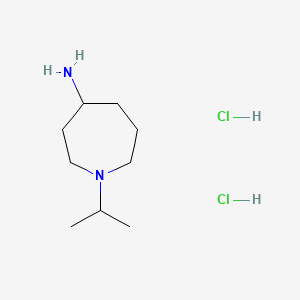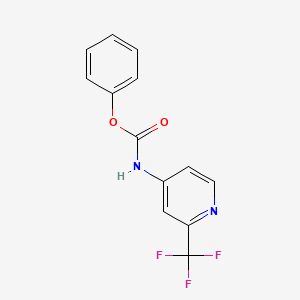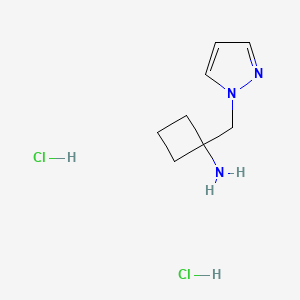
1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H13N3.2ClH. It is known for its unique structure, which includes a pyrazole ring attached to a cyclobutane ring via a methylene bridge, and is commonly used in various scientific research applications .
Preparation Methods
The synthesis of 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Cyclobutane Ring Formation: The cyclobutane ring is formed via a [2+2] cycloaddition reaction.
Coupling Reaction: The pyrazole ring is then coupled with the cyclobutane ring using a methylene bridge, often through a nucleophilic substitution reaction.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with various functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural stability and influences the compound’s binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyrazol-1-ylmethyl)cyclopentan-1-amine: This compound has a cyclopentane ring instead of a cyclobutane ring, which affects its chemical properties and reactivity.
1-(Pyrazol-1-ylmethyl)cyclohexan-1-amine: The cyclohexane ring provides different steric and electronic effects compared to the cyclobutane ring.
1-(Pyrazol-1-ylmethyl)cyclopropan-1-amine: The cyclopropane ring introduces significant ring strain, influencing the compound’s stability and reactivity.
The uniqueness of this compound lies in its balanced structural features, which provide a combination of stability and reactivity suitable for various applications.
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-8(3-1-4-8)7-11-6-2-5-10-11;;/h2,5-6H,1,3-4,7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAUYTIWCNWXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200885.png)
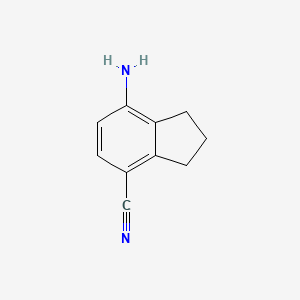
![Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B8200896.png)
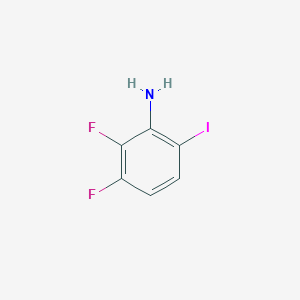
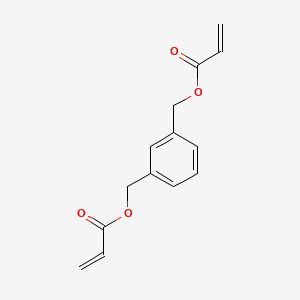
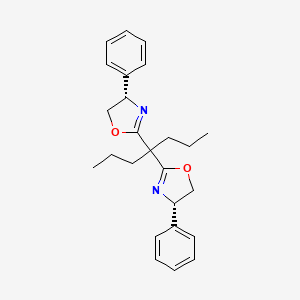
![(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8200924.png)
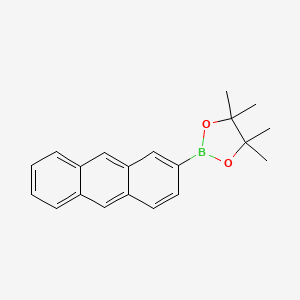
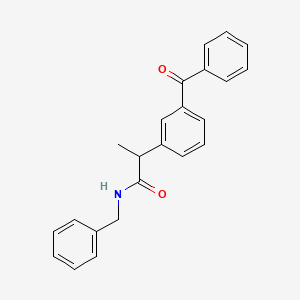
![4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone](/img/structure/B8200945.png)
![b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate](/img/structure/B8200953.png)
